molecular formula C22H23N3O4S B4884789 Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate

Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate

Cat. No.: B4884789
M. Wt: 425.5 g/mol
InChI Key: MIEVDMREBROWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate is a complex organic compound that belongs to the class of thieno[2,3-B]pyridines This compound is characterized by its unique structure, which includes a thieno[2,3-B]pyridine core, a phenylacetamido group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and α-bromoacetophenone, under basic conditions to form the thieno[2,3-B]pyridine core.

    Introduction of the Phenylacetamido Group: The phenylacetamido group is introduced through an amide coupling reaction between the thieno[2,3-B]pyridine derivative and phenylacetic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylacetamido group, where nucleophiles like amines or thiols can replace the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amine or thiol derivatives

Scientific Research Applications

Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and biological activity.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Material Science: The thieno[2,3-B]pyridine core is of interest in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring, are known for their anti-inflammatory and anesthetic properties.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which contain a pyridine ring, are known for their roles in biological systems and therapeutic applications.

Uniqueness

Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate is unique due to its combined thieno[2,3-B]pyridine and phenylacetamido structure, which imparts distinct biological activities and potential therapeutic applications not commonly found in other similar compounds.

Properties

IUPAC Name

ethyl 2-[[4,6-dimethyl-3-[(2-phenylacetyl)amino]thieno[2,3-b]pyridine-2-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-4-29-17(27)12-23-21(28)20-19(18-13(2)10-14(3)24-22(18)30-20)25-16(26)11-15-8-6-5-7-9-15/h5-10H,4,11-12H2,1-3H3,(H,23,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEVDMREBROWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.